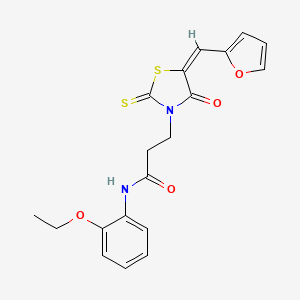

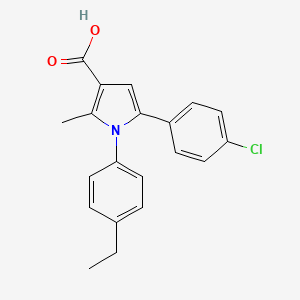

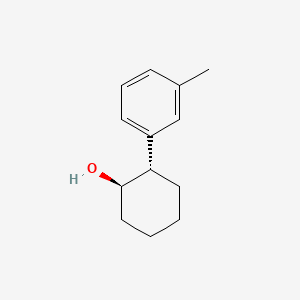

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.

Scientific Research Applications

Rhodium(iii)-catalyzed Chemodivergent Annulations

Chemodivergent and redox-neutral annulations involving N-methoxybenzamides, a class of compounds related to N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide, have been achieved through Rh(iii)-catalyzed C-H activation. These reactions represent a significant advance in the field of organic synthesis, offering a novel approach to creating complex molecular structures from simpler precursors (Xu et al., 2018).

Antibacterial Synthesis and Characterization

Research into 3-methoxybenzamide derivatives has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This highlights the potential of such compounds in the development of new antibacterial agents, which is crucial for addressing the growing issue of antibiotic resistance (Haydon et al., 2010).

Corrosion Inhibition

Ethylenediamine derivatives, including those with methoxybenzamide moieties, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. Such compounds provide high protection levels under various conditions, demonstrating the applicability of N-methoxybenzamide derivatives in industrial corrosion protection (Agrawal et al., 2004).

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

The utilization of iodobenzamides, closely related to the compound , for sigma receptor scintigraphy shows potential in visualizing primary breast tumors in humans. This application underscores the role of N-methoxybenzamide derivatives in developing diagnostic tools for cancer (Caveliers et al., 2002).

Antisolvent Crystallization of Sulfa Drugs

The effect of process parameters on the antisolvent crystallization of sulfa drugs, which are structurally similar to this compound, was investigated. This research has implications for optimizing pharmaceutical manufacturing processes, especially in achieving desired drug crystal properties (Park & Yeo, 2007).

properties

IUPAC Name |

3-methoxy-N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S/c1-13(2)23-10-5-8-18-24(20,21)11-9-17-16(19)14-6-4-7-15(12-14)22-3/h4,6-7,12-13,18H,5,8-11H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFQHXDZWCGTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)

![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)